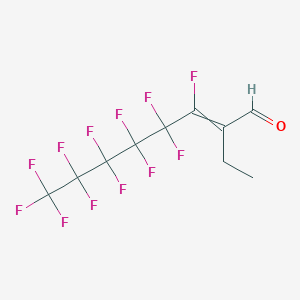
2-(2-Methyl-4-nitroanilino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methyl-4-nitroanilino)ethan-1-ol is an organic compound with the molecular formula C9H12N2O3 It is a derivative of aniline, featuring a nitro group and a methyl group on the benzene ring, as well as an ethanol moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-nitroanilino)ethan-1-ol typically involves a multi-step process starting from benzene. The steps include nitration, reduction, and alkylation:
Nitration: Benzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group.
Reduction: The nitrobenzene derivative is then reduced to the corresponding aniline using a reducing agent such as iron filings and hydrochloric acid.
Alkylation: The aniline derivative undergoes alkylation with an appropriate alkyl halide to introduce the ethanol moiety.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methyl-4-nitroanilino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, sulfonic acids, and alkyl halides can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzene derivatives depending on the reagent used.
Applications De Recherche Scientifique
2-(2-Methyl-4-nitroanilino)ethan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-Methyl-4-nitroanilino)ethan-1-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with various molecular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Methyl-4-nitroaniline: Lacks the ethanol moiety but shares the nitro and methyl groups on the benzene ring.
2-(4-Amino-2-nitroanilino)ethanol: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-(2-Methyl-4-nitroanilino)ethan-1-ol is unique due to the presence of both the nitro group and the ethanol moiety, which allows for a diverse range of chemical reactions and applications. Its structure provides a balance between hydrophilic and hydrophobic properties, making it versatile in various research and industrial applications.
Propriétés
Numéro CAS |
60320-09-4 |
|---|---|
Formule moléculaire |
C9H12N2O3 |
Poids moléculaire |
196.20 g/mol |
Nom IUPAC |
2-(2-methyl-4-nitroanilino)ethanol |
InChI |
InChI=1S/C9H12N2O3/c1-7-6-8(11(13)14)2-3-9(7)10-4-5-12/h2-3,6,10,12H,4-5H2,1H3 |
Clé InChI |
JQDYEOJMKPUBJU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)[N+](=O)[O-])NCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[3,4-Diacetyloxy-5-(4-methylsulfanylpyrazolo[3,4-d]pyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B14598027.png)
methyl}amino)benzoic acid](/img/structure/B14598032.png)
![3-(3-Methylbutyl)-5-[(3-methylphenoxy)methyl]oxolan-2-one](/img/structure/B14598034.png)







![2-[5-Chloro-2-nitro-4-(trifluoromethyl)anilino]ethan-1-ol](/img/structure/B14598094.png)


